![molecular formula C10H7NOS B1268355 2-Benzoylthiazole CAS No. 7210-75-5](/img/structure/B1268355.png)
2-Benzoylthiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Benzoylthiazole and its derivatives involves various chemical methods. One approach is the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone, which results in the formation of a variety of fused benzoimidazothiazole derivatives (Mishra et al., 2014). Another method includes the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones, producing thiazolidene-2-imine derivatives instead of the previously reported imidazole-2-thione derivatives (Singh et al., 2006).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through various spectroscopic methods. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was analyzed using FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods. Density functional theory (DFT) calculations were also employed to optimize the molecular geometry, showing good consistency with experimental data (Inkaya, 2018).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its versatile chemical properties. An innovative approach for the synthesis involves the palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process, enabling the production of 2-substituted benzothiazoles with good functional group tolerance and high yields (Inamoto et al., 2008).
Physical Properties Analysis
The physical properties of this compound derivatives, including thermal stability and behavior against temperature, can be studied through thermogravimetric analysis (TG) and differential thermal analysis (DTA). These analyses help in understanding the thermal decomposition processes and the stability of the compound under various temperature conditions.
Chemical Properties Analysis
The chemical properties of this compound are significant for its applications in synthesis and material science. Its reactivity with different chemical agents, the formation of various derivatives through catalyzed reactions, and its ability to form complex structures with metals indicate its chemical versatility. The synthesis of N‐(benzo[d]thiazol‐2‐ylcarbamothioyl)benzamide and its complexes with metals like Cr(III), Fe(III), and Co(II) showcase the compound's ability to engage in complex formation, offering insights into its potential for creating novel materials with specific properties (Al-Farraj & Fetoh, 2023).
Scientific Research Applications
Antitumor Properties
2-Benzoylthiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, have shown significant antitumor properties. These compounds have been found to possess highly selective and potent antitumor activities both in vitro and in vivo. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its prodrugs have demonstrated effectiveness against breast and ovarian cancer cell lines and xenograft tumors. The mechanism involves cytochrome P450 1A1 induction, conversion of the drug into an electrophilic reactive intermediate, and formation of DNA adducts resulting in cell death (Bradshaw et al., 2002).
Broad Spectrum of Biological Activities
Benzothiazole derivatives, including those with the 2-arylbenzothiazole moiety, are known for their broad spectrum of biological activities. They exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, making them potential candidates for the treatment of various diseases and disorders. The simple structure and ease of synthesis of these compounds enhance their attractiveness in drug discovery (Kamal et al., 2015).
Antimicrobial and Anticancer Activities
This compound derivatives have also been explored for their antimicrobial and anticancer activities. For example, benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown notable efficiency in vitro screening for their antioxidant activity and cytotoxicity effect against human liver cancer cell line (HepG2) and human hepatocyte carcinoma cells at relatively high concentrations. These findings indicate the potential of benzothiazole derivatives as clinical drugs in the treatment of microbial infections and tumor inhibition (Khalifa et al., 2018).
Pharmaceutical Applications
The 2-arylbenzothiazole moiety is increasingly important in the development of antitumor agents. The promising biological profile and synthetic accessibility of benzothiazole derivatives make them attractive candidates for new chemotherapeutics. Further research is required to fully characterize their toxicity and safety for clinical usage as anticancer drugs (Ahmed et al., 2012).
Treatment of Trypanosomatidic Infections
Benzothiazoles have been identified as effective inhibitors of pteridine reductase-1 (PTR1), making them suitable for the treatment of trypanosomatidic infections. The development of new benzothiazoles has led to compounds with improved enzymatic activity and antiparasitic activity against Trypanosoma brucei. The ability to potentiate the antiparasitic activity of methotrexate suggests the potential for developing benzothiazoles as anti-trypanosomatidic agents (Linciano et al., 2019).
Mechanism of Action
Target of Action
2-Benzoylthiazole, a derivative of benzothiazole, is a privileged scaffold in the field of synthetic and medicinal chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . It has been found to have numerous biological applications, including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Mode of Action
One study suggests that benzothiazole derivatives may have a membrane perturbing mode of action, and an intracellular mode of action due to binding with dna .
Biochemical Pathways
It is known that benzothiazole derivatives have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study mentions that a benzothiazole derivative demonstrated encouraging brain pharmacokinetics characteristics in normal icr mice through in vitro competitive binding assays .
Result of Action
Benzothiazole derivatives have been found to have numerous biological applications, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
It is known that benzothiazole occurs naturally in some foods but is also used as a food additive . This suggests that its action, efficacy, and stability may be influenced by factors such as diet and exposure to other substances.
Safety and Hazards
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .
properties
IUPAC Name |
phenyl(1,3-thiazol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTSGRABZPTRMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341091 | |
Record name | 2-Benzoylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7210-75-5 | |
Record name | 2-Benzoylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzoyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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